molecular formula C12H11NO2 B188790 Ethyl quinoline-3-carboxylate CAS No. 50741-46-3

Ethyl quinoline-3-carboxylate

Cat. No. B188790
CAS RN: 50741-46-3
M. Wt: 201.22 g/mol
InChI Key: OTTDACPMYLDVTL-UHFFFAOYSA-N
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Patent
US07872009B2

Procedure details

In a sealable tube, concentrated sulfuric acid (32 □L) was added to a solution of potassium quinoline-3-carboxylate in ethanol (1 mL). The flask was sealed and heated at 85° C. for 24 h. The mixture was cooled to ambient temperature, basified with 1 M sodium carbonate (10 mL), and the product was extracted with dichloromethane (3×15 mL). The organic fractions were dried over sodium sulfate and concentrated. Purification of the product by flash column chromatography (10% to 20% EtOAc/hexane) afforded the title compound (292 mg, 1.45 mmol). MS m/z: 202 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium quinoline-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[C:8]([C:16]([O-:18])=[O:17])[CH:7]=1.[K+].C(=O)([O-])[O-].[Na+].[Na+].[CH2:26](O)[CH3:27]>>[N:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[C:8]([C:16]([O:18][CH2:26][CH3:27])=[O:17])[CH:7]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
potassium quinoline-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC2=CC=CC=C12)C(=O)[O-].[K+]
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with dichloromethane (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fractions were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the product by flash column chromatography (10% to 20% EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC2=CC=CC=C12)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.45 mmol
AMOUNT: MASS 292 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.